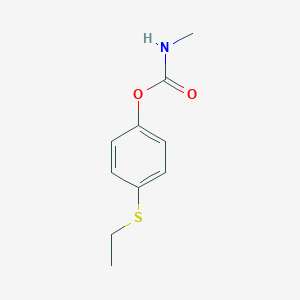
p-(Ethylthio)phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(Ethylthio)phenyl methylcarbamate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since been used extensively in many countries. EPTC is a member of the carbamate family of herbicides, which work by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine and ultimately causing the death of the plant.
Mecanismo De Acción
P-(Ethylthio)phenyl methylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine. This accumulation causes overstimulation of the plant's nervous system, ultimately leading to its death.
Biochemical and Physiological Effects
p-(Ethylthio)phenyl methylcarbamate has been found to have no significant effects on the biochemical and physiological processes in plants other than the inhibition of acetylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p-(Ethylthio)phenyl methylcarbamate in lab experiments is its effectiveness in controlling weeds. This allows for more accurate and reliable results in experiments involving plants. However, one limitation of using p-(Ethylthio)phenyl methylcarbamate is its potential toxicity to non-target organisms, including humans and wildlife.
Direcciones Futuras
There are several potential future directions for research involving p-(Ethylthio)phenyl methylcarbamate. One area of research could focus on developing new formulations of p-(Ethylthio)phenyl methylcarbamate that are more effective and have fewer negative environmental impacts. Another area of research could focus on the development of new herbicides that work through different mechanisms of action to reduce the risk of resistance developing in weeds. Additionally, research could focus on the development of new methods for applying herbicides, such as precision agriculture techniques, to reduce the amount of herbicide needed and minimize environmental impacts.
Métodos De Síntesis
P-(Ethylthio)phenyl methylcarbamate can be synthesized by reacting p-(ethylthio)phenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction produces p-(Ethylthio)phenyl methylcarbamate as the main product along with some impurities.
Aplicaciones Científicas De Investigación
P-(Ethylthio)phenyl methylcarbamate has been extensively studied for its effectiveness as a herbicide in various crops, including corn, soybeans, and cotton. It has been found to be effective in controlling many different types of weeds, including annual grasses and broadleaf weeds.
Propiedades
Número CAS |
18809-57-9 |
|---|---|
Nombre del producto |
p-(Ethylthio)phenyl methylcarbamate |
Fórmula molecular |
C10H13NO2S |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(4-ethylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-6-4-8(5-7-9)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
OZJCQBUSEOVJOW-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
SMILES canónico |
CCSC1=CC=C(C=C1)OC(=O)NC |
Otros números CAS |
18809-57-9 |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



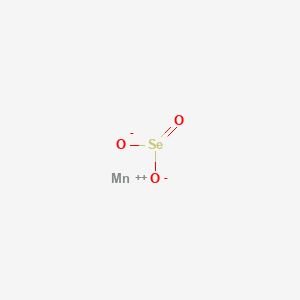
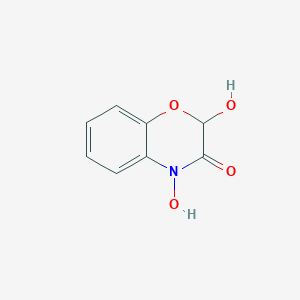
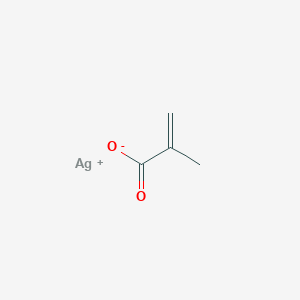
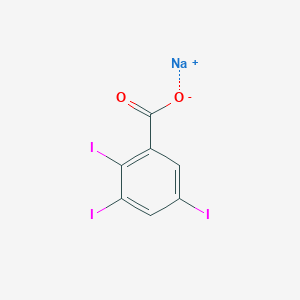
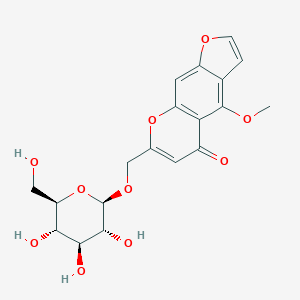
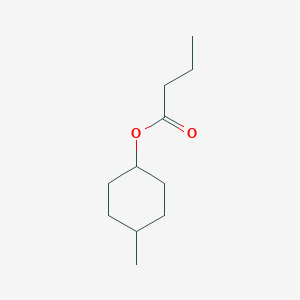
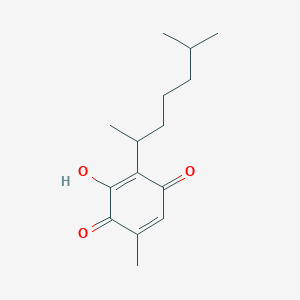
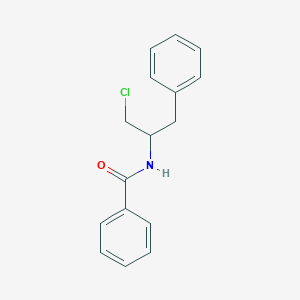
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

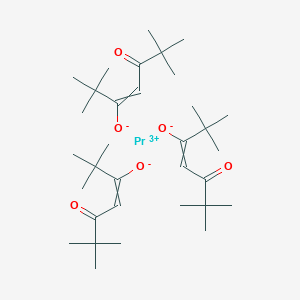
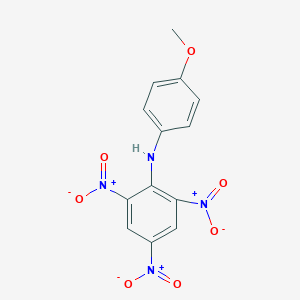
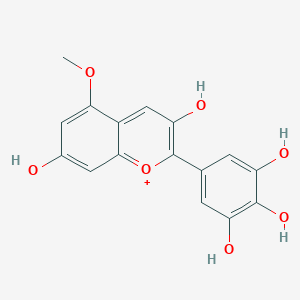
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)